molecular formula C10H7NO4S B1300712 Methyl 5-nitrobenzo[b]thiophene-2-carboxylate CAS No. 20699-86-9

Methyl 5-nitrobenzo[b]thiophene-2-carboxylate

Cat. No. B1300712
CAS RN: 20699-86-9
M. Wt: 237.23 g/mol
InChI Key: OSVZEJHBIFIMJF-UHFFFAOYSA-N
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Description

Methyl 5-nitrobenzo[b]thiophene-2-carboxylate is a compound that belongs to the family of benzo[b]thiophene derivatives. These compounds are of significant interest due to their potential applications in various fields of organic chemistry and materials science. The benzo[b]thiophene core is a common motif in many pharmaceuticals and organic materials, and the introduction of nitro groups can further enhance the chemical reactivity and electronic properties of these compounds .

Synthesis Analysis

The synthesis of 2-methyl-5-nitrobenzo[b]thiophene and its derivatives has been reported to be highly efficient. A specific synthesis route leading to these compounds involves four steps, starting from benzo[b]thiophen-2-carboxylic acid, and achieves an overall yield of 87%. This high yield indicates the effectiveness of the synthesis process, which includes bromination, acetylation, and reduction steps. The resulting 2-methyl-5-nitrobenzo[b]thiophene serves as a versatile building block for constructing various organic assemblies, highlighting its importance in synthetic organic chemistry .

Molecular Structure Analysis

Although the provided data does not directly discuss the molecular structure of methyl 5-nitrobenzo[b]thiophene-2-carboxylate, it can be inferred from related compounds that the presence of nitro groups and other substituents on the benzo[b]thiophene core can significantly influence the molecular conformation and intermolecular interactions. For example, in a related molecule, 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, the nitro-phenyl rings create specific dihedral angles with the core plane, which could be indicative of the steric and electronic effects imparted by nitro substituents .

Chemical Reactions Analysis

The nitration of benzo[b]thiophen-2-carboxylic acid, a precursor to the target compound, has been studied under various conditions. This process results in a mixture of substitution products, indicating that the nitration reaction can occur at multiple positions on the benzene ring. The presence of a methyl group, as in 3-methyl-benzo[b]thiophen-2-carboxylic acid, alters the nitration pattern, preventing nitration at the 5-position and facilitating the displacement of the carboxy group by a nitro group. These findings suggest that the substitution pattern and reactivity of methyl 5-nitrobenzo[b]thiophene-2-carboxylate could be influenced by the position and nature of substituents on the benzo[b]thiophene core .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 5-nitrobenzo[b]thiophene-2-carboxylate can be deduced from the general behavior of nitrobenzo[b]thiophene derivatives. The introduction of a nitro group is known to affect the electron density and distribution within the molecule, which can influence its reactivity and interaction with other chemical species. For instance, 2-nitro-5-thiocyanatobenzoic acid, a related compound, reacts with thiol groups to form S-cyano derivatives, demonstrating the reactivity of the nitro group in facilitating such transformations . This reactivity is crucial for the potential use of methyl 5-nitrobenzo[b]thiophene-2-carboxylate in chemical synthesis and modifications.

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • They are also used in the fabrication of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Synthesis of Pesticides

    • Benzo[b]thiophene and its derivatives are an important class of compounds which are used in the synthesis of pesticides .
  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • They are also used in the fabrication of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Synthesis of Pesticides

    • Benzo[b]thiophene and its derivatives are an important class of compounds which are used in the synthesis of pesticides .

Safety And Hazards

“Methyl 5-nitrobenzo[b]thiophene-2-carboxylate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Future Directions

Thiophene derivatives, such as “Methyl 5-nitrobenzo[b]thiophene-2-carboxylate”, have attracted significant interest due to their potential biological activities . They are considered promising scaffolds for the development of new anticancer agents . Future research may focus on optimizing these compounds for improved efficacy and safety .

properties

IUPAC Name

methyl 5-nitro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4S/c1-15-10(12)9-5-6-4-7(11(13)14)2-3-8(6)16-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVZEJHBIFIMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363398
Record name methyl 5-nitrobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-nitrobenzo[b]thiophene-2-carboxylate

CAS RN

20699-86-9
Record name methyl 5-nitrobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-nitro-1-benzothiophene-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A 2000 ml 3-necked round-bottomed flask, 250 ml pressure equalized dropping funnel, Teflon stirrer, and gas inlet were oven-dried for 12 hours at 160° C. The apparatus was rapidly assembled, fitted with a thermometer, flushed with dry nitrogen gas, and allowed to cool to room temperature. The cooled flask was charged with methanol (600 ml) and methyl thioglycolate (28.6 g, 0.27 mole). Sodium methoxide (19,98 g, 0.37 mole) in methanol (125 ml) was added to the reaction mixture over 10 minutes while stirring. The reaction mixture was then warmed to 40° C. and a solution of 2-chloro-5-nitrobenzaldehyde (28.6 g, 0.27 mole) in methanol (300 ml) was added over a period of about 20 minutes. The resulting slurry was stirred at 40° C. for 1 hour, cooled to room temperature, and acidified with 2M hydrochloric acid. The resulting white solid was filtered, washed with water (2×300 ml) and air-dried to give 61 g (95%) of methyl 5-nitrobenzothiophene-2-carboxylate. See, R. A. Zambias, M. L. Hammond, Synthetic Communications, 21:959 (1991).
Quantity
0.37 mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
28.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
28.6 g
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methyl thioglycolate (19.62 mL, 0.216 mol) was added dropwise, via syringe pump, to a stirred suspension of 95% sodium hydride (5.99 g, 0.237 mol) in dry N,N-dimethyl-formamide (400 mL) at r.t. under nitrogen (CAUTION: hydrogen evolution). Upon complete addition, the reaction was stirred for 10 min and then a solution of 2-chloro-5-nitrobenzaldehyde (40.0 g, 0.216 mol) in DMF (120 mL) was added. The solution turned orange and a gentle exotherm was observed. After 1h, the now yellow mixture was heated to 100° C. for 5 h. The mixture turned amber in appearance. After cooling to r.t. the mixture was poured into 1 N aqueous hydrochloric acid (500 mL). The resulting yellow precipitate was filtered off and washed with water (250 mL). The solid was suspended in hot methanol/ethyl acetate (1:1) (1000 mL) and allowed to cool to r.t. The resulting solid was filtered off and air dried to yield methyl 5-nitrobenzo[b]thiophene-2-carboxylate (33.77 g, 66%) as a tan amorphous solid. 1H NMR δ (d6-DMSO, 400 MHz) 3.92 (s, 3H), 8.32 (dd, J=9, 2 Hz, 1H), 8.37 (d, J=9 Hz, 1H), 8.45 (s, 1H), 9.00 (d, J=2 Hz, 1H).
Quantity
19.62 mL
Type
reactant
Reaction Step One
Quantity
5.99 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

Methyl thioglycolate (19.62 mL, 0.216 mol) was added dropwise, via syringe pump, to a stirred suspension of 95% sodium hydride (5.99 g, 0.237 mol) in dry N,N-dimethyl-formamide (400 mL) at r.t. under nitrogen (CAUTION: hydrogen evolution). Upon complete addition, the reaction was stirred for 10 min and then a solution of 2-chloro-5-nitrobenzaldehyde (40.0 g, 0.216 mol) in DMF (120 mL) was added. The solution turned orange and a gentle exotherm was observed. After 1 h, the now yellow mixture was heated to 100° C. for 5 h. The mixture turned amber in appearance. After cooling to r.t. the mixture was poured into 1 N aqueous hydrochloric acid (500 mL). The resulting yellow precipitate was filtered off and washed with water (250 mL). The solid was suspended in hot methanol/ethyl acetate (1:1) (1000 mL) and allowed to cool to r.t. The resulting solid was filtered off and air dried to yield methyl 5-nitrobenzo[b]thiophene-2-carboxylate (33.77 g, 66%) as a tan amorphous solid. 1H NMR δ (d6-DMSO, 400 MHz) 3.92 (s, 3 H), 8.32 (dd, J=9, 2 Hz, 1 H), 8.37 (d, J=9 Hz, 1 H), 8.45 (s, 1 H), 9.00 (d, J=2 Hz, 1 H).
Quantity
19.62 mL
Type
reactant
Reaction Step One
Quantity
5.99 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MC Bagley, JE Dwyer, MDB Molina… - Organic & …, 2015 - pubs.rsc.org
Microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 C provides rapid access to 3-aminobenzo[b]thiophenes in 58–96…
Number of citations: 26 pubs.rsc.org
O Zarei, F Azimian, M Hamzeh-Mivehroud… - Medicinal Chemistry …, 2020 - Springer
A hybrid pharmacophore approach was applied to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives 17a–g with potential anticancer effect. In vitro …
Number of citations: 22 link.springer.com
G Cai, W Yu, D Song, W Zhang, J Guo, J Zhu… - European journal of …, 2019 - Elsevier
STAT3 has been extensively studied as a potential antitumor target. Though studies on regulating STAT3 mainly focus on the inhibition of STAT3 phosphorylation at Tyr705 residue, the …
Number of citations: 46 www.sciencedirect.com
JY Lee - 2023 - scholarworks.unist.ac.kr
(a) Arene with an ortho-alkynyl or alkenyl group activated by reagents produces benzothiophenes through intramolecular cyclization. (b) Functionalized arene and alkyne react with …
Number of citations: 0 scholarworks.unist.ac.kr
VG Matassa, FJ Brown, PR Bernstein… - Journal of medicinal …, 1990 - ACS Publications
The dissociation constants (KB) at the LTD4 receptor on guinea pig trachea of a series of monocyclicand bicyclic cyclopentylurethane and cyclopentylacetamide N-arylsulfonyl amides …
Number of citations: 27 pubs.acs.org
E Yu - 2023 - scholarworks.unist.ac.kr
Heterocycles are highly valuable scaffolds for many useful organic compounds and are frequently found in complex natural products and pharmaceuticals. Their usefulness and …
Number of citations: 0 scholarworks.unist.ac.kr
HL Rand - 2018 - core.ac.uk
The work described in this thesis involves developing synthetic methods to produce a range of drug-like small molecules that can be used as chemical tools to understand and modulate …
Number of citations: 2 core.ac.uk
X Xu, Y Yang, X Mo, J Wei, X Zhang, Q You - European journal of medicinal …, 2017 - Elsevier
Pancreatic ductal adenocarcinoma (PDAC) is one of the most common type of pancreatic cancer, and has still been the medicinal mystery. New drugs and treatment strategies are …
Number of citations: 41 www.sciencedirect.com
S Wu, C Xu, K Xia, Y Lin, S Tian, H Ma, Y Ji… - European Journal of …, 2021 - Elsevier
Necroptosis is a form of regulated necrotic cell death that is independent of caspases. Receptor-interacting protein kinase 3 (RIPK3) has been identified as a key regulator for …
Number of citations: 13 www.sciencedirect.com

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